2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1)
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Overview
Description
2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is a chemical compound with the molecular formula C19H16N4I. It is commonly used in biochemical experiments as a redox indicator, particularly in assays to measure cellular respiration and viability. The compound is known for its ability to change color upon reduction, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) typically involves the reaction of triphenyl tetrazolium chloride with an iodide source. The process generally requires a controlled environment to ensure the purity and stability of the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) undergoes various chemical reactions, including:
Reduction: The compound is reduced to form formazan, a colored product, in the presence of cellular dehydrogenases.
Oxidation: It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction Reagents: Cellular dehydrogenases, NADH, and other reducing agents.
Oxidation Reagents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Scientific Research Applications
2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in cell viability assays to measure cellular respiration and metabolic activity.
Medicine: Utilized in autopsy pathology to identify myocardial infarctions by staining viable heart tissue.
Industry: Applied in the food industry for microbial colony enumeration and quality control.
Mechanism of Action
The mechanism of action of 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) involves its reduction by cellular dehydrogenases to form formazan. This reduction process is indicative of cellular respiration and metabolic activity. The compound targets mitochondrial enzymes, particularly succinate dehydrogenase, which facilitates the reduction process .
Comparison with Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride (TTC): Similar in structure and function, used as a redox indicator.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Another tetrazolium compound used in cell viability assays.
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays
Uniqueness: 2H-Tetrazolium, 2,3,5-triphenyl-, iodide (1:1) is unique due to its specific application in identifying viable heart tissue in autopsy pathology and its distinct color change upon reduction, which is highly useful in various biochemical assays .
Properties
IUPAC Name |
2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMNUKODALGDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703315 |
Source
|
Record name | 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13014-90-9 |
Source
|
Record name | 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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